molecular formula C23H23ClN2O4S B11621675 2-[N-(4-Chlorophenyl)4-methoxybenzenesulfonamido]-N-[(4-methylphenyl)methyl]acetamide

2-[N-(4-Chlorophenyl)4-methoxybenzenesulfonamido]-N-[(4-methylphenyl)methyl]acetamide

Cat. No.: B11621675
M. Wt: 459.0 g/mol
InChI Key: ACHYZFOFDBPVOK-UHFFFAOYSA-N
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Description

2-[N-(4-Chlorophenyl)4-methoxybenzenesulfonamido]-N-[(4-methylphenyl)methyl]acetamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxybenzenesulfonamido group, and a methylphenylmethyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(4-Chlorophenyl)4-methoxybenzenesulfonamido]-N-[(4-methylphenyl)methyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-Chlorophenylamine: This can be achieved by the reduction of 4-chloronitrobenzene using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Formation of 4-Methoxybenzenesulfonyl Chloride: This involves the reaction of 4-methoxybenzenesulfonic acid with thionyl chloride.

    Coupling Reaction: The 4-chlorophenylamine is then reacted with 4-methoxybenzenesulfonyl chloride to form 4-chlorophenyl-4-methoxybenzenesulfonamide.

    Acetylation: The final step involves the acetylation of the sulfonamide with N-[(4-methylphenyl)methyl]acetamide under suitable conditions, such as the presence of acetic anhydride and a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[N-(4-Chlorophenyl)4-methoxybenzenesulfonamido]-N-[(4-methylphenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

2-[N-(4-Chlorophenyl)4-methoxybenzenesulfonamido]-N-[(4-methylphenyl)methyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[N-(4-Chlorophenyl)4-methoxybenzenesulfonamido]-N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[N-(4-Chlorophenyl)4-methoxybenzenesulfonamido]-N-[(4-methylphenyl)methyl]acetamide
  • 2-[N-(4-Chlorophenyl)4-methoxybenzenesulfonamido]-N-[(4-ethylphenyl)methyl]acetamide
  • 2-[N-(4-Chlorophenyl)4-methoxybenzenesulfonamido]-N-[(4-propylphenyl)methyl]acetamide

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H23ClN2O4S

Molecular Weight

459.0 g/mol

IUPAC Name

2-(4-chloro-N-(4-methoxyphenyl)sulfonylanilino)-N-[(4-methylphenyl)methyl]acetamide

InChI

InChI=1S/C23H23ClN2O4S/c1-17-3-5-18(6-4-17)15-25-23(27)16-26(20-9-7-19(24)8-10-20)31(28,29)22-13-11-21(30-2)12-14-22/h3-14H,15-16H2,1-2H3,(H,25,27)

InChI Key

ACHYZFOFDBPVOK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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